

An In-depth Technical Guide to the Photophysical Properties of Disperse Red 153

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Disperse red 153

Cat. No.: B1592451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disperse Red 153, a monoazo dye belonging to the benzothiazole class, is a significant colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester. Beyond its industrial applications, the unique photophysical properties of azo dyes are of increasing interest in various scientific and technological fields, including materials science and sensor development. This technical guide provides a comprehensive overview of the core photophysical characteristics of **Disperse Red 153**. It details the methodologies for key experimental techniques, presents available quantitative data in a structured format, and visualizes the underlying principles and workflows. Understanding these properties is crucial for optimizing its use in current applications and exploring its potential in novel technological domains.

Introduction

Disperse Red 153, with the chemical name 3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]propanenitrile and C.I. number 111905, is a synthetic organic dye characterized by the presence of an azo group (-N=N-) linking a substituted benzothiazole and an aniline derivative.^[1] Its molecular structure, featuring a donor- π -acceptor (D- π -A) system, is the primary determinant of its color and photophysical behavior. The benzothiazole moiety acts as an electron-withdrawing group, while the substituted aniline serves as an electron-donating group, facilitating intramolecular charge transfer (ICT) upon

photoexcitation. This ICT is fundamental to its absorption and emission properties. This guide will delve into the key photophysical parameters of **Disperse Red 153**, including its absorption and emission characteristics, and the influence of the solvent environment on these properties, a phenomenon known as solvatochromism.

Physicochemical Properties

A summary of the key physicochemical properties of **Disperse Red 153** is presented in the table below.

Property	Value	Reference
Chemical Name	3-[[4-[(5,6-dichloro-2-benzothiazolyl)azo]phenyl]ethylamino]propanenitrile	[2]
C.I. Name	Disperse Red 153	[1]
CAS Number	78564-87-1	[1]
Molecular Formula	C ₁₉ H ₁₇ Cl ₂ N ₅ S	[1]
Molecular Weight	418.34 g/mol	
Appearance	Deep red powder	
Solubility	Soluble in acetone, chloroform, and dimethylformamide (DMF)	

Photophysical Properties

The photophysical properties of a dye are governed by how it interacts with light. For **Disperse Red 153**, these properties are primarily its absorption and emission of light, which are sensitive to the surrounding environment.

Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This is due to differential solvation of the ground and excited states of the dye molecule. In D- π -A dyes like **Disperse Red 153**, the excited state is typically more polar than

the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a red-shift (bathochromic shift) in the absorption and emission spectra.

While specific solvatochromic data for **Disperse Red 153** is not extensively available in the public domain, studies on similar benzothiazole azo dyes demonstrate this characteristic behavior. The investigation of **Disperse Red 153** in a range of solvents with varying polarities would be necessary to fully characterize its solvatochromic properties.

Table of Expected Solvatochromic Behavior of **Disperse Red 153**

Solvent	Polarity (ET(30))	Expected λ_{max} (nm)
n-Hexane	31.0	Shorter Wavelength
Toluene	33.9	↓
Chloroform	39.1	↓
Acetone	42.2	↓
Ethanol	51.9	↓
Methanol	55.5	Longer Wavelength

This table illustrates the expected trend based on the known behavior of similar azo dyes. Actual experimental values are required for confirmation.

Quantitative Photophysical Data

Due to the limited availability of published data specifically for **Disperse Red 153**, the following table is presented as a template for the characterization of its photophysical properties. The values would be determined experimentally using the protocols outlined in Section 4.

Solvent	λ_{abs} (nm)	ϵ ($\text{M}^{-1}\text{cm}^{-1}$)	λ_{em} (nm)	Φ_{f}	Stokes Shift (nm)
Chloroform	TBD	TBD	TBD	TBD	TBD
Acetone	TBD	TBD	TBD	TBD	TBD
DMF	TBD	TBD	TBD	TBD	TBD
Methanol	TBD	TBD	TBD	TBD	TBD
Ethanol	TBD	TBD	TBD	TBD	TBD

TBD: To Be Determined experimentally.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the photophysical properties of **Disperse Red 153**.

UV-Vis Absorption Spectroscopy

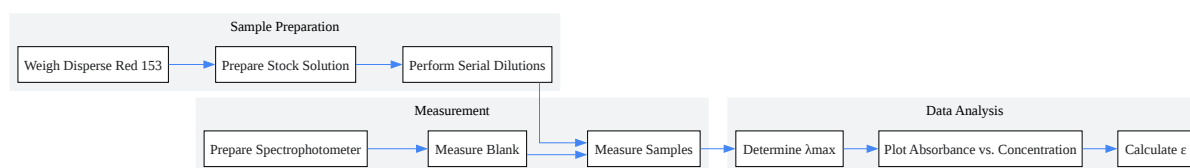
Objective: To determine the wavelength of maximum absorption (λ_{max}) and the molar extinction coefficient (ϵ) of **Disperse Red 153** in various solvents.

Materials:

- **Disperse Red 153**
- Spectroscopic grade solvents (e.g., chloroform, acetone, DMF, methanol, ethanol)
- Volumetric flasks
- Quartz cuvettes (1 cm path length)
- UV-Vis spectrophotometer

Procedure:

- **Stock Solution Preparation:** Accurately weigh a small amount of **Disperse Red 153** and dissolve it in a known volume of a chosen solvent (e.g., DMF, where it is readily soluble) to prepare a stock solution of known concentration (e.g., 1 mM).
- **Serial Dilutions:** Prepare a series of dilutions from the stock solution in the desired solvent to obtain solutions with concentrations in the range of 1-20 μM .
- **Spectrophotometer Setup:** Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 300 nm to 800 nm.
- **Blank Measurement:** Fill a quartz cuvette with the pure solvent to be used for the sample and record a baseline spectrum. This will be subtracted from the sample spectra.
- **Sample Measurement:** Record the absorption spectra for each of the diluted solutions of **Disperse Red 153**.
- **Data Analysis:**
 - Identify the wavelength of maximum absorbance (λ_{max}).
 - Using the Beer-Lambert law ($A = \epsilon c l$), plot a calibration curve of absorbance at λ_{max} versus concentration.
 - The molar extinction coefficient (ϵ) is determined from the slope of the linear fit of this plot.



[Click to download full resolution via product page](#)

Workflow for UV-Vis Absorption Spectroscopy.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_{em}) and the fluorescence quantum yield (Φ_f) of **Disperse Red 153**.

Materials:

- Solutions of **Disperse Red 153** from UV-Vis experiment (ensure absorbance at excitation wavelength is < 0.1)
- Fluorescence standard with a known quantum yield (e.g., Coumarin 153 in ethanol, $\Phi_f = 0.53$)
- Spectroscopic grade solvents
- Quartz fluorescence cuvettes
- Fluorometer

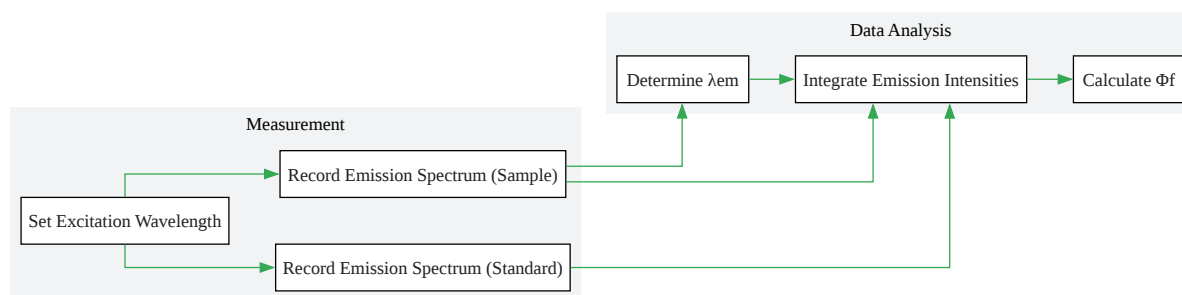
Procedure:

- Fluorometer Setup: Turn on the fluorometer and allow the lamp to stabilize.
- Excitation Wavelength Selection: Set the excitation wavelength to the λ_{max} determined from the UV-Vis absorption spectrum.
- Emission Spectrum Recording: Record the fluorescence emission spectrum of the **Disperse Red 153** solution. The wavelength at which the intensity is highest is the λ_{em} .
- Quantum Yield Standard Measurement: Record the absorption and emission spectra of the fluorescence standard under the same experimental conditions (excitation wavelength, slit widths).
- Data Analysis (Relative Method): The fluorescence quantum yield is calculated using the following equation:

$$\Phi_{f,\text{sample}} = \Phi_{f,\text{ref}} * (I_{\text{sample}} / I_{\text{ref}}) * (A_{\text{ref}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{ref}}^2)$$

Where:

- Φ_f is the fluorescence quantum yield
- I is the integrated fluorescence intensity
- A is the absorbance at the excitation wavelength
- n is the refractive index of the solvent



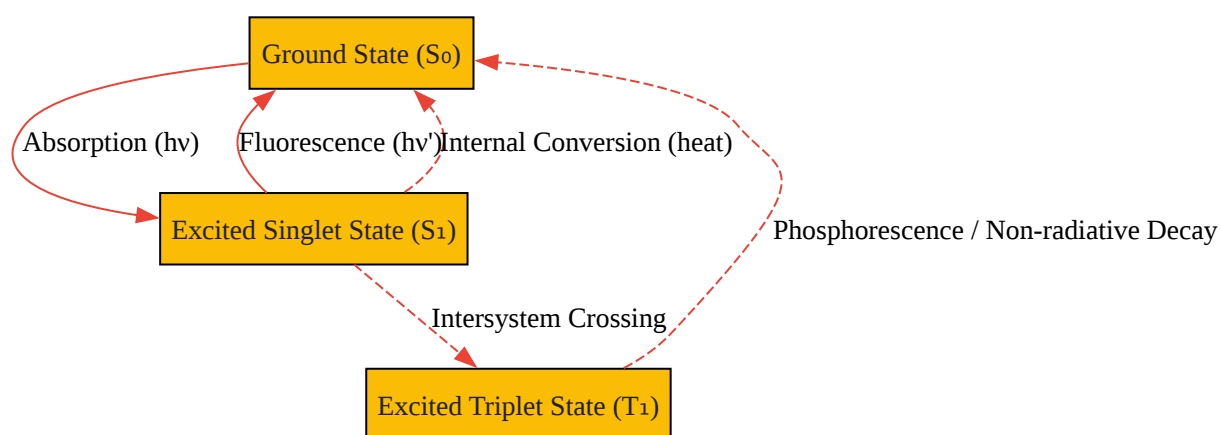
[Click to download full resolution via product page](#)

Workflow for Fluorescence Spectroscopy.

Signaling Pathways and Logical Relationships

As a synthetic dye primarily used for coloration, **Disperse Red 153** is not typically involved in biological signaling pathways in the context of drug development. However, the principles of its photophysical properties can be represented in a logical relationship diagram.

The absorption of a photon excites the molecule from its ground state (S_0) to an excited singlet state (S_1). From the excited state, the molecule can return to the ground state through several pathways: fluorescence (radiative decay), or non-radiative decay processes such as internal conversion and intersystem crossing to a triplet state (T_1). The efficiency of fluorescence is quantified by the fluorescence quantum yield.



[Click to download full resolution via product page](#)

Jablonski Diagram for **Disperse Red 153**.

Conclusion

This technical guide has outlined the fundamental photophysical properties of **Disperse Red 153** and provided detailed experimental protocols for their determination. While specific quantitative data for this dye remains scarce in publicly accessible literature, the provided frameworks for data presentation and experimental design offer a clear path for its comprehensive characterization. The solvatochromic nature of **Disperse Red 153**, typical of D- π -A azo dyes, suggests that its absorption and emission characteristics can be tuned by the solvent environment. A thorough experimental investigation following the protocols described herein will provide the necessary data to populate the presented tables and enable a deeper understanding of its photophysical behavior. This knowledge is not only valuable for optimizing its existing applications but also for unlocking its potential in advanced materials and technologies where precise control of light-matter interactions is paramount.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyevariety.com [worlddyevariety.com]
- 2. 3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile | C19H17Cl2N5S | CID 119813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Photophysical Properties of Disperse Red 153]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592451#photophysical-properties-of-disperse-red-153]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

